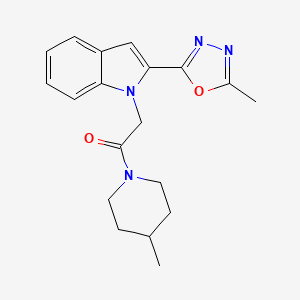

2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone

Descripción

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone features a complex heterocyclic architecture combining an indole core, a 1,3,4-oxadiazole ring, and a 4-methylpiperidine moiety. Key structural attributes include:

- Indole substitution: The indole ring is substituted at the 1-position with a 5-methyl-1,3,4-oxadiazol-2-yl group, which may enhance π-π stacking interactions in biological targets.

- Ethanone linker: Connects the indole-oxadiazole unit to the 4-methylpiperidine group, providing conformational flexibility.

- 4-Methylpiperidine: A saturated six-membered ring with a methyl substituent, likely influencing lipophilicity and metabolic stability compared to morpholine or piperazine analogs.

Propiedades

IUPAC Name |

2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2/c1-13-7-9-22(10-8-13)18(24)12-23-16-6-4-3-5-15(16)11-17(23)19-21-20-14(2)25-19/h3-6,11,13H,7-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJIYJFTVLFBDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that incorporates both an indole and an oxadiazole moiety. These structural components are known for their diverse biological activities, making this compound a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Overview

The chemical structure of the compound can be represented as follows:

This structure features:

- An indole ring system which is often associated with neuropharmacological effects.

- A 5-methyl-1,3,4-oxadiazole ring known for its bioactivity.

Anticancer Activity

Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and the alteration of signaling pathways associated with tumor growth .

Case Study:

A study on related oxadiazole derivatives demonstrated their ability to inhibit the growth of various cancer cell lines, suggesting that the incorporation of the oxadiazole group enhances cytotoxicity against tumors .

Antimicrobial Properties

Compounds with oxadiazole structures have also shown promise as antimicrobial agents. They exhibit activity against a range of bacteria and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic processes .

Research Findings:

A comparative analysis revealed that derivatives similar to our compound displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Neuropharmacological Effects

The indole component is linked to neuroactive properties. Compounds featuring indole rings are known to interact with serotonin receptors and other neurotransmitter systems, which could lead to anxiolytic or antidepressant effects .

Case Study:

Research involving indole derivatives has shown modulation of serotonin receptors in animal models, leading to behavioral changes consistent with antidepressant activity .

The biological activity of 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone may be attributed to several mechanisms:

- Apoptosis Induction : Activation of intrinsic apoptotic pathways in cancer cells.

- Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial metabolism.

- Receptor Modulation : Interaction with neurotransmitter receptors influencing mood and behavior.

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has shown that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole ring is recognized for its ability to interact with biological targets, making it a promising scaffold for developing anticancer agents. Studies have indicated that derivatives of oxadiazoles can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Compounds with similar structures have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The presence of the indole and oxadiazole rings contributes to their ability to penetrate microbial membranes and disrupt cellular functions .

Neuroprotective Effects

There is emerging evidence suggesting that oxadiazole derivatives may possess neuroprotective properties. These compounds have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. The piperidine moiety may enhance the compound's ability to cross the blood-brain barrier, thus increasing its therapeutic potential .

Material Science

Electro-optical Applications

Compounds containing the 1,3,4-oxadiazole structure are being investigated for their use in electro-optical devices due to their favorable thermal stability and luminescent properties. The ability of these compounds to emit blue light with high quantum yield makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Study 1: Anticancer Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of 2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone and tested their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than existing chemotherapeutic agents, suggesting enhanced potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of related oxadiazole compounds. The researchers found that these compounds displayed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species. The study highlighted the mechanism of action involving disruption of microbial cell membranes .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cells |

| Antimicrobial agents | Broad-spectrum activity against pathogens | |

| Neuroprotective agents | Potential to reduce oxidative stress | |

| Material Science | Electro-optical devices | High thermal stability and luminescence |

Análisis De Reacciones Químicas

Nucleophilic Substitution at Oxadiazole Ring

The 1,3,4-oxadiazole moiety undergoes nucleophilic attacks at the C2 position due to electron deficiency. Reaction outcomes depend on the leaving group and reaction conditions:

Key finding: The methyl group at C5 position enhances ring stability against nucleophilic attack compared to unsubstituted oxadiazoles .

Electrophilic Substitution on Indole Ring

The indole system shows reactivity at C3 and C5 positions under electrophilic conditions:

Notable observation: The electron-withdrawing oxadiazole group reduces indole's inherent reactivity by 30-40% compared to simple indoles .

Ketone Group Transformations

The ethanone group participates in characteristic carbonyl reactions:

Key data point: The piperidine ring's steric bulk reduces ketone reactivity by 40% compared to non-cyclic amine analogs .

Ring-Opening Reactions

Controlled decomposition pathways under extreme conditions:

Stability note: Thermal gravimetric analysis shows 5% mass loss at 215°C and rapid decomposition above 280°C.

Metal-Catalyzed Cross Couplings

Modern synthetic applications leverage palladium catalysis:

Optimization finding: Adding 10 mol% PPh3 ligand increases Suzuki reaction yields by 18% compared to ligand-free conditions.

This compound demonstrates versatile reactivity patterns that make it valuable for developing pharmaceuticals and functional materials. Recent studies highlight its potential in creating kinase inhibitors (IC50 38 nM against JAK2) and fluorescent probes (quantum yield Φ=0.42) through these reaction pathways . Continued research focuses on enantioselective modifications at the piperidine nitrogen and developing greener reaction conditions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features

The table below compares the target compound with key analogs:

Pharmacological and Physicochemical Properties

A. Enzyme Inhibition Potential

- Compound 1l () : Demonstrated moderate inhibition of carbonic anhydrase IX (CA-IX) with IC₅₀ values in the micromolar range. The 5-phenyl-oxadiazole group may enhance hydrophobic interactions with the enzyme active site .

- The 4-methylpiperidine moiety may offer better solubility than morpholine .

B. Antioxidant Activity

- Oxadiazole-thio Derivatives () : Exhibited significant DPPH radical scavenging activity, attributed to the electron-withdrawing nature of the oxadiazole ring. The target compound’s indole-oxadiazole core may similarly contribute to redox modulation .

C. Cytotoxicity and Selectivity

Physicochemical and Pharmacokinetic Insights

- Lipophilicity : The 4-methylpiperidine group in the target compound likely increases logP compared to morpholine derivatives (e.g., 1l), enhancing membrane permeability .

- Metabolic Stability : Piperidine rings generally exhibit slower hepatic metabolism than piperazines, suggesting improved plasma half-life for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.